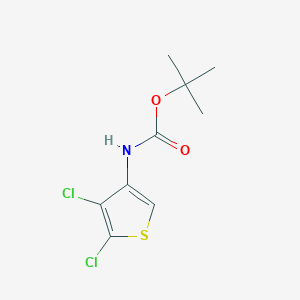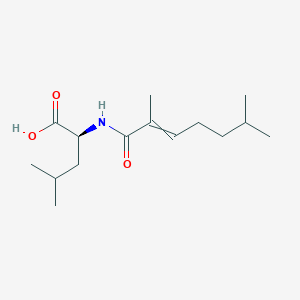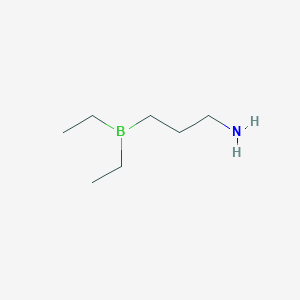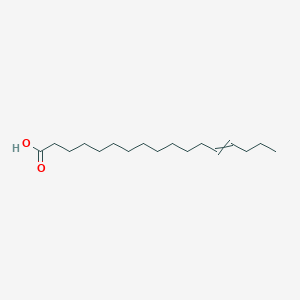
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H11Cl2NO2S It is known for its unique structure, which includes a thienyl ring substituted with chlorine atoms and a carbamate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4,5-dichloro-3-thiophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
4,5-dichloro-3-thiophenol+tert-butyl chloroformate→Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with thiol groups or nucleophilic sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,5-dichlorophenyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-thienyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester is unique due to the presence of both chlorine atoms and a thienyl ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity or biological activity is desired.
Propiedades
Número CAS |
679794-55-9 |
|---|---|
Fórmula molecular |
C9H11Cl2NO2S |
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
tert-butyl N-(4,5-dichlorothiophen-3-yl)carbamate |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-5-4-15-7(11)6(5)10/h4H,1-3H3,(H,12,13) |
Clave InChI |
MAAYJKQLJPUKTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CSC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)

![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)

![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)


